Cytidine 5'-triphosphate disodium

RNA polymerase kinetics HCV replication nucleotide substrate specificity

Cytidine 5'-triphosphate disodium salt (CTP·2Na) at ≥98% HPLC purity is the definitive substrate for RNA polymerase assays requiring accurate kinetic measurements. Unlike ATP, CTP's pyrimidine class eliminates N-7 macrochelate formation that artificially reduces free Mg²⁺, ensuring precise divalent cation control. With a 4.8-fold lower Km for HCV NS5B polymerase (0.0006 mM vs. 0.0029 mM for ATP), it is essential for nucleotide-competitive inhibitor screening. Defined disodium stoichiometry guarantees lot-to-lot ionic strength consistency for reproducible in vitro transcription. Procure the validated salt form to eliminate systematic error from uncontrolled counterion composition.

Molecular Formula C9H18N3Na2O15P3
Molecular Weight 547.15 g/mol
Cat. No. B12349165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-triphosphate disodium
Molecular FormulaC9H18N3Na2O15P3
Molecular Weight547.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na]
InChIInChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyXHPCDCKQJHSUJB-LLWADOMFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine 5'-Triphosphate Disodium Salt (CTP·2Na) Procurement Guide: Technical Specifications and Comparator-Based Differentiation


Cytidine 5'-triphosphate disodium salt (CTP·2Na; CAS 36051-68-0; molecular formula C₉H₁₄N₃Na₂O₁₄P₃; MW 527.12) is a pyrimidine nucleoside triphosphate that serves as an essential substrate for RNA synthesis by RNA polymerases and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation pathways . Commercially available at HPLC purity grades ranging from ≥90.0% to ≥98.0%, the disodium salt form offers defined aqueous solubility of 50 mg/mL in water while remaining insoluble in ethanol, chloroform, and ether [1]. Unlike ATP, which forms macrochelate structures via N-7 coordination with divalent metal ions, CTP belongs to the pyrimidine nucleoside triphosphate (YTP) class that exhibits distinct metal-ion coordination behavior with measurable stability differences [2].

Why Generic Nucleotide Triphosphate Substitution Fails: Critical Differentiation of CTP Disodium Salt in Research Applications


In-class nucleotide triphosphate compounds cannot be simply interchanged because each exhibits distinct enzyme kinetic parameters, metal-ion coordination behavior, and receptor pharmacology that directly impact experimental reproducibility and outcome validity. RNA polymerases from viral and eukaryotic sources display widely divergent Km values for CTP versus UTP, GTP, and ATP — with hepatitis C virus NS5B polymerase exhibiting a 4.8-fold lower Km for CTP (0.0006 mM) compared to ATP (0.0029 mM) under identical heteropolymeric template conditions [1]. Terminal uridylyl transferases show a 2.8-fold lower Km for CTP (17.1 μM) versus ATP (47.5 μM) with corresponding catalytic efficiency differences of over two orders of magnitude [2]. Moreover, CTP's classification as a pyrimidine nucleoside triphosphate (YTP) confers measurably lower stability in divalent metal ion complexes compared to ATP, eliminating the confounding macrochelate formation observed with purine nucleotides that can artificially perturb Mg²⁺-dependent enzymatic assays [3]. These quantifiable differences mean substituting UTP, ATP, or GTP for CTP — or using non-salt nucleotide forms with uncontrolled counterion composition — introduces systematic error that cannot be corrected post hoc.

Cytidine 5'-Triphosphate Disodium Salt: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Higher Affinity of HCV NS5B RNA Polymerase for CTP Compared to ATP and GTP

Cytidine 5'-triphosphate exhibits substantially higher affinity for hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase compared to ATP and GTP. Under identical assay conditions (pH 7.5, 23°C, heteropolymeric template T500, C-terminally truncated NS5BΔ21), CTP demonstrated a Km value of 0.0006 mM, which is 2.3-fold lower than GTP (0.0014 mM) and 4.8-fold lower than ATP (0.0029 mM) [1]. UTP exhibited an equivalent Km of 0.0006 mM under these conditions, indicating that pyrimidine nucleotides (CTP and UTP) are the preferred substrates for this viral polymerase compared to purine nucleotides. The turnover number for CTP (0.000133 s⁻¹) was comparable to UTP (0.000167 s⁻¹) but higher than ATP (0.000105 s⁻¹) [1].

RNA polymerase kinetics HCV replication nucleotide substrate specificity antiviral assay development

CTP Exhibits Lower Km Than ATP in Terminal Uridylyl Transferase Catalytic Efficiency Comparisons

In terminal uridylyl transferase (TUTase) reactions using 6[U] RNA substrate, CTP demonstrates a Km of 17.1 ± 2.6 μM, which is 2.8-fold lower than ATP (47.5 ± 19.8 μM) and comparable to GTP (18.0 ± 1.8 μM) [1]. The catalytic efficiency (kcat/Km) of CTP is 2.9 × 10⁴ min⁻¹·M⁻¹, representing a 145-fold higher efficiency compared to ATP (2 × 10² min⁻¹·M⁻¹) and a 58-fold higher efficiency compared to GTP (5 × 10² min⁻¹·M⁻¹) [1]. The discrimination factor relative to the cognate UTP substrate ([kcat/Km]UTP/[kcat/Km]NTP) is 0.06 for CTP, indicating moderate discrimination, whereas ATP shows 0.0004 and GTP shows 0.0001, demonstrating near-complete rejection [1].

terminal uridylyl transferase RNA editing nucleotide selectivity enzyme kinetics

Pyrimidine Nucleotide Triphosphates (CTP, UTP, TTP) Form Lower-Stability Divalent Metal Complexes Compared to ATP

Potentiometric pH titration studies systematically comparing divalent metal ion complexes of ATP versus pyrimidine nucleoside 5′-triphosphates (YTPs: CTP, UTP, TTP) demonstrate that the stabilities of M(ATP)²⁻ complexes are significantly larger than those of the corresponding M(YTP)²⁻ species across Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ [1]. This increased stability in ATP results from metal ion back-binding to the N-7 position of the adenine base residue, forming macrochelates that are structurally inaccessible to pyrimidine nucleotides due to the absence of an imidazole ring capable of N-7 coordination [1]. The percentage of closed-form macrochelate ranges from 67 ± 2% for Cu(ATP)²⁻ to 2 ± 6% for Ca(ATP)²⁻, while CTP and other YTPs lack this back-binding capacity entirely [1].

metal-nucleotide coordination Mg²⁺-dependent enzymes potentiometric titration formulation stability

Disodium Salt Form Provides Defined Stoichiometry for Aqueous Solubility and Buffer Compatibility

Cytidine 5′-triphosphate disodium salt exhibits defined aqueous solubility of 50 mg/mL in H₂O, yielding clear, colorless solutions, while remaining insoluble in ethanol, chloroform, and ether [1]. Commercial specification data from multiple vendors confirm that the disodium salt form is available at HPLC purity levels of ≥95.0% to ≥98.0%, with molecular weight standardized at 527.12-527.15 for the anhydrous disodium salt . The specified disodium counterion provides precise stoichiometric control over ionic strength contributions when preparing enzyme reaction buffers, unlike non-salt or mixed-salt nucleotide preparations where counterion composition may vary between lots or vendors.

nucleotide salt formulation aqueous solubility buffer preparation reagent standardization

Optimal Research and Industrial Application Scenarios for Cytidine 5'-Triphosphate Disodium Salt Procurement


Hepatitis C Virus (HCV) NS5B RNA Polymerase Inhibitor Screening and Kinetic Assays

CTP disodium salt is the preferred substrate for HCV NS5B RNA-dependent RNA polymerase assays due to its 4.8-fold lower Km (0.0006 mM) compared to ATP (0.0029 mM) under heteropolymeric template conditions [1]. This differential affinity means that accurate measurement of nucleotide-competitive inhibitor potency requires CTP as the cognate substrate — substituting ATP or GTP would systematically underestimate competitive inhibition constants. The defined disodium salt form also ensures consistent Mg²⁺ availability without the confounding macrochelate effects that ATP introduces [2].

Terminal Uridylyl Transferase (TUTase) RNA 3′-End Modification and Labeling Workflows

For TUTase-catalyzed RNA tailing and labeling applications, CTP provides 145-fold higher catalytic efficiency (kcat/Km = 2.9 × 10⁴ min⁻¹·M⁻¹) than ATP (2 × 10² min⁻¹·M⁻¹) [1]. The 2.8-fold lower Km (17.1 μM vs 47.5 μM for ATP) enables efficient CTP incorporation at lower nucleotide concentrations, reducing reagent costs in high-throughput RNA labeling workflows. The discrimination factor of 0.06 relative to UTP indicates that CTP is moderately accepted by TUTase, making it suitable for applications requiring controlled incorporation of cytidine residues into RNA 3′-termini.

Mg²⁺-Dependent Enzymatic Assays Requiring Precise Free Divalent Cation Control

CTP disodium salt is advantageous over ATP in Mg²⁺-dependent enzyme assays where precise control of free divalent cation concentration is critical. Unlike ATP, which forms variable macrochelates via N-7 back-binding (up to 67% closed form for Cu²⁺ complexes), CTP and other pyrimidine nucleotides lack this capacity entirely [1]. This eliminates a source of systematic error in kinetic measurements where ATP's macrochelate formation can artificially reduce the effective free Mg²⁺ concentration available for enzyme activation. The defined disodium salt stoichiometry further supports accurate ionic strength calculations for buffer optimization.

In Vitro Transcription for RNA Synthesis Requiring Defined Nucleotide Purity

CTP disodium salt at HPLC purity ≥98.0% is specified for in vitro transcription reactions where trace nucleotide contaminants can produce truncated or misincorporated RNA products [1]. The defined aqueous solubility of 50 mg/mL enables preparation of concentrated nucleotide stock solutions for high-yield transcription reactions. Procurement of disodium salt rather than mixed-salt forms ensures lot-to-lot consistency in ionic strength contributions, reducing batch-to-batch variability in large-scale RNA production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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